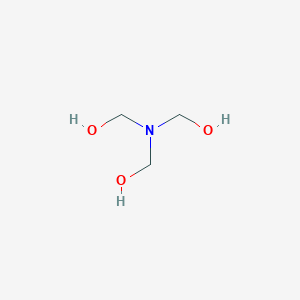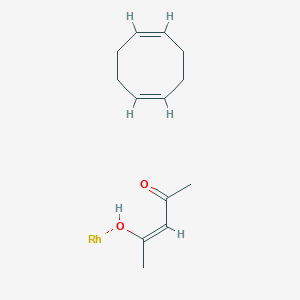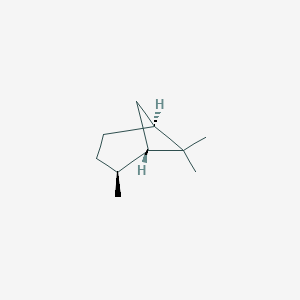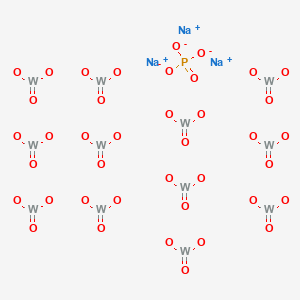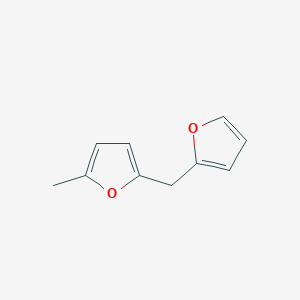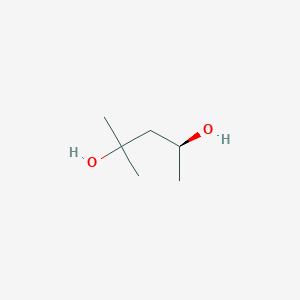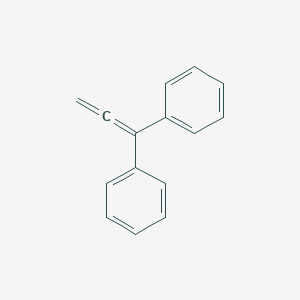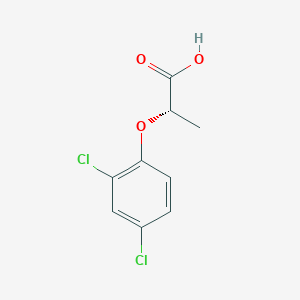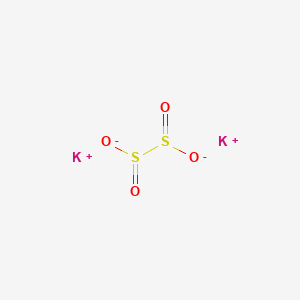
Potassium dithionite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dithionite, also known as sodium hydrosulfite, is a chemical compound with the formula Na2S2O4. It is a white crystalline powder that is soluble in water and used as a reducing agent in various chemical reactions. Potassium dithionite is widely used in the textile, paper, and food industries for bleaching, de-colorization, and as a preservative.
Wissenschaftliche Forschungsanwendungen
Agricultural Importance of Potassium
Research emphasizes the crucial role of potassium (K) in agriculture, focusing on its significance in soil health, plant physiology, and nutrition. It's essential for good crop quality and plays a key role in plant stress situations, such as disease, frost, and drought resistance (Römheld & Kirkby, 2010).
Environmental Remediation
Potassium dithionite-treated sediment and soils have shown effectiveness in transforming chloroacetanilides, suggesting a potential application in environmental remediation, particularly in areas with iron-rich minerals (Boparai et al., 2006).
Oxidation Studies
Studies on the oxidation of inorganic oxysulfur compounds by potassium ferrate have contributed significantly to understanding the role of potassium in various chemical reactions, including environmental processes (Read et al., 2005).
Ion-Selective Electrodes
Potassium dithionite has applications in the development of solid contact potassium selective electrodes for biomedical purposes, like sensing potassium concentration in blood and urine (van de Velde et al., 2016).
Impact on Galena and Sphalerite
Research on dithionite's impact on the surfaces of galena and sphalerite has implications for the mining industry, particularly in flotation processes and selective mineral extraction (Sui et al., 2000).
Energy Storage Materials
Potassium dithionite contributes to the development of high-energy-density and robust potassium storage materials, a vital aspect of renewable energy technologies (Yang et al., 2021).
Agronomic Biofortification
Potassium dithionite plays a role in agronomic biofortification, improving dietary intake of potassium and other essential nutrients through targeted fertilizer applications in agriculture (Adu et al., 2018).
Potassium Ion Batteries
Innovative research in potassium-ion-based dual-ion batteries highlights the potential of potassium dithionite in advancing energy storage systems (Ji et al., 2017).
Antimicrobial Applications
Potassium dithionite derivatives exhibit promising antimicrobial effects against various bacteria and fungi, indicating potential use in medical and pharmaceutical fields (Beyzaei et al., 2020).
Plant Stress Response
The role of potassium in plant stress response, including resistance to diseases, pests, and environmental stresses, is a significant area of research, highlighting its essential role in agricultural productivity (Wang et al., 2013).
Eigenschaften
CAS-Nummer |
14293-73-3 |
|---|---|
Produktname |
Potassium dithionite |
Molekularformel |
K2S2O4 K2O4S2 |
Molekulargewicht |
206.33 g/mol |
InChI |
InChI=1S/2K.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
HEZHYQDYRPUXNJ-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)S(=O)[O-].[K+].[K+] |
Kanonische SMILES |
[O-]S(=O)S(=O)[O-].[K+].[K+] |
Color/Form |
Light yellow colored powdered or flaked solid |
Andere CAS-Nummern |
14293-73-3 |
Physikalische Beschreibung |
Potassium dithionite appears as a light yellow colored powdered or flaked solid. Used to make dyes and other chemicals. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




